molecular formula C19H14O2 B11849929 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one

2-(Anthracen-9-yl)-2H-pyran-4(3H)-one

Cat. No.: B11849929
M. Wt: 274.3 g/mol
InChI Key: LXTOILQJXKQGSL-UHFFFAOYSA-N
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Description

2-(Anthracen-9-yl)-2H-pyran-4(3H)-one is an organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one typically involves the reaction of anthracene-9-carbaldehyde with appropriate reagents to form the desired pyranone structure. One common method involves the condensation of anthracene-9-carbaldehyde with a suitable diketone under acidic or basic conditions to yield the pyranone ring . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process can be scaled up by optimizing reaction parameters and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-9-yl)-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties enable it to act as a fluorescent probe, where it absorbs light and emits fluorescence. This property is exploited in cellular imaging and chemosensing applications. Additionally, its ability to form charge-transfer complexes with metal ions makes it useful in detecting and quantifying metal ions in biological and environmental samples .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

2-(Anthracen-9-yl)-2H-pyran-4(3H)-one is unique due to its combination of an anthracene moiety and a pyranone ring, which imparts distinct photophysical and chemical properties. Compared to other anthracene derivatives, this compound exhibits enhanced fluorescence and chemosensor activity, making it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

2-anthracen-9-yl-2,3-dihydropyran-4-one

InChI

InChI=1S/C19H14O2/c20-15-9-10-21-18(12-15)19-16-7-3-1-5-13(16)11-14-6-2-4-8-17(14)19/h1-11,18H,12H2

InChI Key

LXTOILQJXKQGSL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC=CC1=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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